molecular formula C14H19NO4 B8417790 2-Methyl-4-(2-morpholinoethoxy)benzoic acid

2-Methyl-4-(2-morpholinoethoxy)benzoic acid

Cat. No. B8417790
M. Wt: 265.30 g/mol
InChI Key: AWWGZWCSHZJLJZ-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

A solution of sodium hypobromite, prepared at 0° C. by dissolving sodium hydroxide (45.71 g, 1.14 mole) in water (200 mL) and bromine (16.3 mL, 0.30 mole) over 5 minutes. This solution is then added dropwise over 30 minutes to a solution of 1-[2-methyl-4-(2-morpholin-4-yl-ethoxy)-phenyl]-ethanone (19.2 g, 0.073 mole) in dioxane (140 mL), then warmed to 40° C. and stirred for 30 minutes. Sodium bisulfite is added to destroy the excess sodium hypobromite and then diluted with water (800 mL) and stirred overnight at ambient temperature. The volume is reduced in-vacuo by about 300 mL and then acidified with 3 N hydrochloric acid to pH 6. This is then extracted repeatedly with ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered and evaporated to give a white solid, 4.09 g (21%), MS (ESI): m/z 266.2 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.71 g
Type
reactant
Reaction Step Two
Quantity
16.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
1-[2-methyl-4-(2-morpholin-4-yl-ethoxy)-phenyl]-ethanone
Quantity
19.2 g
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[O-].[Na+].[OH-].[Na+].BrBr.[CH3:8][C:9]1[CH:14]=[C:13]([O:15][CH2:16][CH2:17][N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)[CH:12]=[CH:11][C:10]=1[C:24](=[O:26])C.S(=O)(O)[O-:28].[Na+]>O.O1CCOCC1>[CH3:8][C:9]1[CH:14]=[C:13]([O:15][CH2:16][CH2:17][N:18]2[CH2:19][CH2:20][O:21][CH2:22][CH2:23]2)[CH:12]=[CH:11][C:10]=1[C:24]([OH:26])=[O:28] |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br[O-].[Na+]
Step Two
Name
Quantity
45.71 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
16.3 mL
Type
reactant
Smiles
BrBr
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
1-[2-methyl-4-(2-morpholin-4-yl-ethoxy)-phenyl]-ethanone
Quantity
19.2 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)OCCN1CCOCC1)C(C)=O
Name
Quantity
140 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to destroy the excess sodium hypobromite
ADDITION
Type
ADDITION
Details
diluted with water (800 mL)
STIRRING
Type
STIRRING
Details
stirred overnight at ambient temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
This is then extracted repeatedly with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a white solid, 4.09 g (21%), MS (ESI)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1=C(C(=O)O)C=CC(=C1)OCCN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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